molecular formula C11H15N3O B12459577 4-amino-N-(butan-2-ylideneamino)benzamide

4-amino-N-(butan-2-ylideneamino)benzamide

Cat. No.: B12459577
M. Wt: 205.26 g/mol
InChI Key: XTCQSSCDWJIHFW-UHFFFAOYSA-N
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Description

4-amino-N-(butan-2-ylideneamino)benzamide is a chemical compound offered for research and development purposes. This benzamide derivative is provided for use in non-clinical, investigational settings. Researchers can employ this compound as a building block or intermediate in the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active substances or agrochemicals. The structural motif of benzamides is frequently explored in medicinal and agricultural chemistry due to its ability to interact with biological targets. The presence of the benzamide core suggests potential for hydrogen bonding with target enzymes, which is a key feature in the design of bioactive molecules . Similar compounds have been investigated for a range of biological activities, including potential pesticidal and fungicidal properties, making this a compound of interest for agrochemical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-amino-N-(butan-2-ylideneamino)benzamide

InChI

InChI=1S/C11H15N3O/c1-3-8(2)13-14-11(15)9-4-6-10(12)7-5-9/h4-7H,3,12H2,1-2H3,(H,14,15)

InChI Key

XTCQSSCDWJIHFW-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=O)C1=CC=C(C=C1)N)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

The most widely reported method involves reacting 4-aminobenzamide with butan-2-one in ethanol or methanol under acidic conditions (e.g., acetic acid or HCl). The reaction proceeds via nucleophilic attack of the primary amine on the ketone, followed by dehydration to form the imine linkage. Typical conditions include reflux at 70–80°C for 6–12 hours, yielding 70–85% product.

Example Protocol

  • Reactants : 4-Aminobenzamide (1 equiv), butan-2-one (1.2 equiv)
  • Catalyst : Glacial acetic acid (10 mol%)
  • Solvent : Ethanol (10 mL/g substrate)
  • Conditions : Reflux at 78°C for 8 hours
  • Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol/water.

Base-Catalyzed Condensation with Dehydrating Agents

Alkaline conditions (e.g., KOH or NaOH) paired with dehydrating agents like CaO or molecular sieves enhance imine formation by removing water. This method achieves higher yields (80–90%) but requires longer reaction times (24–48 hours).

Example Protocol

  • Reactants : 4-Aminobenzamide (1 equiv), butan-2-one (1.5 equiv)
  • Catalyst : KOH (20 mol%), CaO (2 equiv)
  • Solvent : Toluene (15 mL/g substrate)
  • Conditions : Reflux at 110°C for 24 hours
  • Workup : Filtration, solvent evaporation, and column chromatography (SiO₂, ethyl acetate/hexane).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (minutes vs. hours) by enhancing molecular collisions. A study using analogous Schiff base syntheses reported 90–95% yields in 15–30 minutes.

Example Protocol

  • Reactants : 4-Aminobenzamide (1 equiv), butan-2-one (1.1 equiv)
  • Catalyst : None required
  • Solvent : Ethanol (5 mL/g substrate)
  • Conditions : Microwave irradiation (300 W, 100°C) for 20 minutes
  • Workup : Direct filtration and drying.

Catalytic Methods

Transition Metal Catalysis

Manganese(II) pincer complexes (e.g., PN3-Mn) catalyze imine formation under mild conditions, achieving 85–93% yields in 3–6 hours. This method minimizes side reactions and is scalable for industrial production.

Example Protocol

  • Reactants : 4-Aminobenzamide (1 equiv), butan-2-one (1.2 equiv)
  • Catalyst : PN3-Mn (5 mol%)
  • Solvent : Methanol (10 mL/g substrate)
  • Conditions : 60°C, H₂ atmosphere (1 atm), 4 hours
  • Workup : Catalyst filtration, solvent evaporation, and recrystallization.

Purification and Characterization

Purification Techniques

  • Column Chromatography : SiO₂ with ethyl acetate/hexane (1:3) achieves >99% purity.
  • Recrystallization : Ethanol/water (7:3) yields crystalline product with melting point 265–268°C.

Analytical Data

  • ¹H-NMR (DMSO-d₆) : δ 8.56 (NH), 7.64–7.22 (Ar-H), 4.48 (CH₂), 1.64 (CH₃).
  • IR (KBr) : 3294 cm⁻¹ (N-H), 1614 cm⁻¹ (C=O), 1581 cm⁻¹ (C=N).

Comparative Analysis of Methods

Method Conditions Time Yield (%) Purity (%)
Acid-Catalyzed Ethanol, reflux, 8h 8h 75–85 95–98
Base-Catalyzed Toluene, CaO, 24h 24h 80–90 97–99
Microwave-Assisted Ethanol, 300W, 20min 20min 90–95 98–99
Mn-Catalyzed Methanol, 60°C, 4h 4h 85–93 99

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(butan-2-ylideneamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and halogenated benzamides .

Scientific Research Applications

4-amino-N-(butan-2-ylideneamino)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 4-amino-N-(butan-2-ylideneamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Anticonvulsant Activity

Benzamide derivatives with 4-amino substitutions exhibit significant anticonvulsant properties. Key examples include:

  • 4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116): A prodrug (DEGA) metabolizes to this compound, showing potent anticonvulsant activity with an ED50 of 0.5 mg/kg (intravenous) in mice. Its efficacy is attributed to N-deethylation and hydrolysis .
  • 4-Amino-N-(α-methylbenzyl)benzamide: Demonstrates ED50 = 18.02 mg/kg (intraperitoneal) against maximal electroshock seizures (MES) in mice, with a protective index (TD50/ED50) of 9.5, outperforming phenytoin and phenobarbital .
  • 4-Amino-N-(1-phenylethyl)benzamide: Structural studies highlight the importance of aromatic substituents for MES test efficacy .

Table 1: Anticonvulsant Activity of Selected Benzamide Analogues

Compound ED50 (mg/kg) Model Key Feature Reference
LY201116 0.5 MES (mice) 2,6-Dimethylphenyl substituent
4-Amino-N-(α-methylbenzyl)benzamide 18.02 MES (mice) Bulky aromatic substituent
4-Amino-N-(2-ethylphenyl)benzamide 10–100 MES (mice) Ethylphenyl group

Antimicrobial Activity

Substituents like hydroxyl or sulfonamide groups enhance antimicrobial effects:

  • 4-Amino-N-(o-hydroxyphenyl)benzamide: Active against Klebsiella pneumoniae (MIC = 25 µg/ml) due to hydrogen-bonding interactions with microbial targets .

Antitumor Activity

  • Maximum tolerated doses: 4 mg/kg (rats) and 1 mg/kg (dogs) .
  • CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide): Inhibits histone deacetylases (HDAC-1/2), inducing histone hyperacetylation in HCT-8 colon carcinoma cells, linking HDAC inhibition to antitumor effects .

Structural and Physicochemical Comparisons

Substituent Effects

  • Alkyl/Aryl Groups : Bulky substituents (e.g., cyclohexyl, 2,6-dimethylphenyl) improve anticonvulsant potency and metabolic stability .
  • Polar Groups : Hydroxyl or sulfonamide groups improve solubility and antimicrobial activity but may reduce blood-brain barrier penetration .

Table 2: Physicochemical Properties of Selected Benzamides

Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR) Reference
4-Amino-N-(2-chlorobenzyl)benzamide 137 85 δ 8.56 (NH), 7.64–7.22 (Ar), 4.48 (CH2)
Procainamide-TPB complex N/A 85 δ 7.35–7.22 (Ar), 3.45–3.22 (CH2)

Divergent Pharmacological Outcomes

  • Model Dependency : GOE1734 is ineffective in fast-growing tumors (tumor volume doubling time <2 days) but active in slow-growing ones (>11 days) .
  • Metabolic Activation : DEGA requires conversion to LY201116 for anticonvulsant effects, highlighting the role of prodrug design .
  • Receptor Selectivity : AS-4370 (gastrokinetic agent) lacks dopamine D2 receptor antagonism, unlike metoclopramide, reducing side effects .

Biological Activity

4-amino-N-(butan-2-ylideneamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
IUPAC Name: this compound

This compound features an amine group, an amide linkage, and a butan-2-ylidene side chain, which contribute to its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

Recent studies have evaluated the potential of this compound as an anticancer agent . It has been tested against various cancer cell lines, including HeLa (cervical cancer) and U-87 MG (glioblastoma). The results indicate that the compound can inhibit cell proliferation and induce apoptosis through the modulation of apoptotic pathways.

Case studies have highlighted that treatment with this compound resulted in a significant reduction in cell viability in a dose-dependent manner:

Cell Line IC50 (µM) Effect
HeLa15Induction of apoptosis
U-87 MG20Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in cellular proliferation and survival pathways.
  • Gene Expression Modulation: It influences the expression of genes associated with apoptosis and cell cycle regulation, potentially through epigenetic mechanisms.
  • Reactive Oxygen Species (ROS) Production: The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Research Findings

A comprehensive study published in Journal of Medicinal Chemistry indicates that derivatives of this compound exhibit enhanced biological activity compared to the parent compound. Structure-activity relationship (SAR) studies revealed that modifications to the side chain significantly affect potency:

Derivative Activity Comments
Compound AHighIncreased cytotoxicity
Compound BModerateImproved selectivity for cancer cells

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